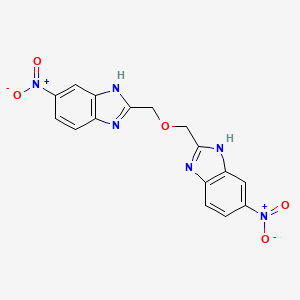
VU591
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VU591 est un composé synthétique et biologiquement actif connu pour son rôle d'inhibiteur sélectif du canal potassique médullaire externe du rein, également connu sous le nom de Kir1.1 ou KCNJ1. Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de sa haute sélectivité et de sa puissance dans l'inhibition du canal Kir1.1, ce qui en fait un outil précieux pour étudier les canaux ioniques potassiques et leurs rôles physiologiques .
Applications De Recherche Scientifique
VU591 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and functions of potassium ion channels.
Biology: Employed in research to understand the physiological roles of Kir1.1 channels in cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to potassium ion channel dysfunction, such as hypertension and renal disorders.
Industry: Utilized in the development of new drugs targeting potassium ion channels
Mécanisme D'action
VU591, also known as 2,2’-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole), is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1) . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound primarily targets the Renal Outer Medullary Potassium Channel (ROMK or Kir1.1) . ROMK plays a crucial role in maintaining the body’s electrolyte and fluid balance .
Mode of Action
This compound interacts with ROMK by blocking the intracellular pore of the channel . This inhibition prevents the flow of potassium ions through the channel, thereby affecting the reabsorption of sodium and water in the kidneys .
Biochemical Pathways
The inhibition of ROMK by this compound affects the electrolyte and fluid balance in the body. ROMK is involved in the reabsorption of sodium and water in the nephron, a critical component of the kidney. By inhibiting ROMK, this compound disrupts this process, leading to increased excretion of sodium and water .
Result of Action
The primary result of this compound’s action is diuresis, or increased urine production, due to the disruption of sodium and water reabsorption in the kidneys . This can potentially be used to treat conditions like hypertension, although more research is needed to confirm its therapeutic potential.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and ionic composition of the body fluids can affect the activity of ROMK and, consequently, the effectiveness of this compound. Additionally, factors like temperature and light exposure could potentially affect the stability of the compound . .
Analyse Biochimique
Biochemical Properties
VU591 plays a significant role in biochemical reactions, particularly in the inhibition of the KCNJ1 or ROMK channel . It interacts with this channel at the molecular level, causing a modest effect on Kir6.2/SUR1, leading to 17% inhibition at 10 µM .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a KCNJ1 or ROMK inhibitor . By inhibiting this channel, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with the KCNJ1 or ROMK channel . This results in the inhibition of the channel, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that this compound has a modest effect on Kir6.2/SUR1, causing 17% inhibition at 10 µM .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as a KCNJ1 or ROMK inhibitor
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de VU591 implique plusieurs étapes clés, en commençant par la préparation de la structure de base du benzimidazole. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau benzimidazole : La première étape implique la condensation de l'o-phénylènediamine avec un acide carboxylique approprié ou un de ses dérivés pour former le noyau benzimidazole.
Nitration : Le noyau benzimidazole est ensuite nitré à l'aide d'un agent nitrant tel que l'acide nitrique pour introduire des groupes nitro à des positions spécifiques sur le cycle aromatique.
Oxydation et substitution : Les étapes suivantes impliquent des réactions d'oxydation et de substitution pour introduire des groupes fonctionnels supplémentaires, tels que des groupes méthoxy et nitro, afin d'obtenir la structure finale de this compound
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactifs de haute pureté, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation et la chromatographie pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
VU591 subit diverses réactions chimiques, notamment :
Oxydation : Les groupes nitro présents dans this compound peuvent subir une réduction pour former des groupes amino dans des conditions spécifiques.
Hydrolyse : Le composé peut subir une hydrolyse en conditions acides ou basiques, conduisant à la rupture de liaisons spécifiques
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et les catalyseurs métalliques.
Substitution : Des réactifs électrophiles tels que les halogènes et les acides sulfoniques sont utilisés.
Hydrolyse : Des solutions acides ou basiques sont utilisées pour faciliter les réactions d'hydrolyse
Principaux produits formés
Réduction des groupes nitro : Dérivés aminés de this compound.
Réactions de substitution : Divers dérivés substitués en fonction du réactif électrophile utilisé.
Produits d'hydrolyse : Fragments clivés de la molécule d'origine
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les propriétés et les fonctions des canaux ioniques potassiques.
Biologie : Utilisé dans la recherche pour comprendre les rôles physiologiques des canaux Kir1.1 dans les processus cellulaires.
Médecine : Étudié pour ses applications thérapeutiques potentielles dans les conditions liées au dysfonctionnement des canaux ioniques potassiques, telles que l'hypertension et les troubles rénaux.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les canaux ioniques potassiques
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement le canal potassique Kir1.1. Le composé se lie à la région du pore du canal, bloquant le flux d'ions potassium à travers le canal. Cette inhibition perturbe les fonctions physiologiques normales du canal, telles que le maintien de l'homéostasie des ions potassium et la régulation du potentiel membranaire. Les cibles moléculaires de this compound comprennent le canal Kir1.1 et les voies de signalisation associées impliquées dans le transport des ions potassium .
Propriétés
IUPAC Name |
6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPXNYLXYNRFNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657496 |
Source


|
| Record name | 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222810-74-3 |
Source


|
| Record name | 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)
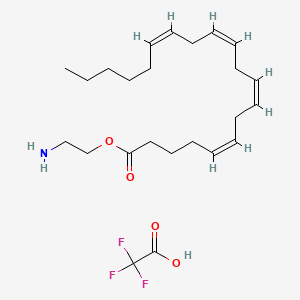

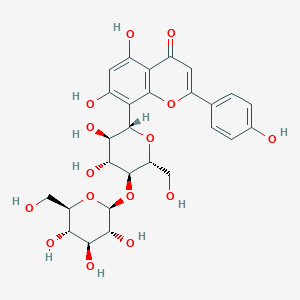
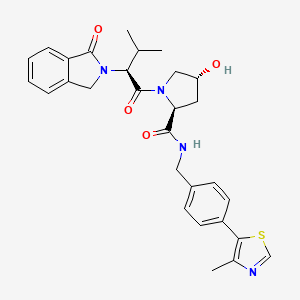
![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
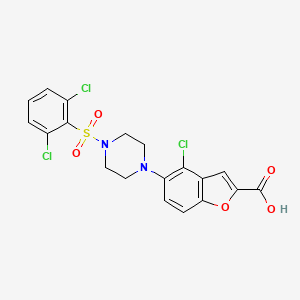

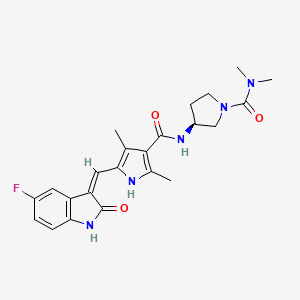
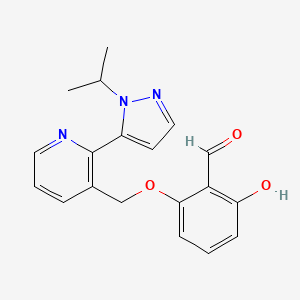
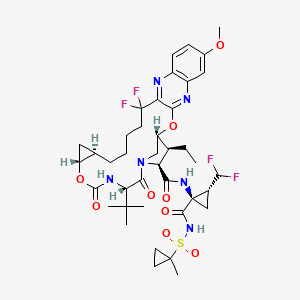
![2-[[2-hydroxy-5-[(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(5-methyltetrazol-1-yl)iminomethyl]phenol](/img/structure/B611708.png)
